molecular formula C24H24N4O2 B2487172 (+)-SHIN1 CAS No. 2443966-90-1

(+)-SHIN1

Numéro de catalogue: B2487172
Numéro CAS: 2443966-90-1
Poids moléculaire: 400.482
Clé InChI: VVVOFJZXKJKHTD-DEOSSOPVSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(+)-SHIN1 est un composé suscitant un intérêt majeur dans les domaines de la chimie et de la pharmacologie. Il est réputé pour sa stéréochimie unique et ses applications potentielles dans divers domaines scientifiques. La structure et les propriétés du composé en font un sujet précieux pour la recherche et le développement.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de (+)-SHIN1 implique plusieurs étapes, chacune nécessitant des conditions réactionnelles spécifiques. Le processus commence généralement par la sélection de matières premières appropriées, suivie d'une série de réactions chimiques pour construire la structure moléculaire souhaitée. Les voies de synthèse courantes comprennent :

    Synthèse hydrothermale : Cette méthode implique l'utilisation de températures et de pressions élevées pour faciliter la réaction entre les matières premières. Les conditions réactionnelles sont soigneusement contrôlées pour assurer la formation du produit souhaité.

    Synthèse solvothermale : Semblable à la synthèse hydrothermale, cette méthode utilise des solvants pour dissoudre les réactifs et favoriser la réaction.

Méthodes de production industrielle

En milieu industriel, la production de this compound est mise à l'échelle en utilisant des conditions réactionnelles optimisées pour maximiser le rendement et minimiser les coûts. Le processus implique l'utilisation de réacteurs à grande échelle et la surveillance continue des paramètres réactionnels pour assurer une qualité constante. Des techniques telles que la cristallisation et la purification sont employées pour isoler le produit final.

Analyse Des Réactions Chimiques

Enzymatic Inhibition of SHMT Isoforms

(+)-SHIN1 selectively targets SHMT1 (cytosolic) and SHMT2 (mitochondrial), which catalyze the reversible conversion of serine and tetrahydrofolate (THF) to glycine and 5,10-methylene-THF.

Parameter SHMT1 SHMT2 Source
IC₅₀ (enzyme inhibition)5 nM13 nM
Cellular growth inhibition (HCT-116)IC₅₀ = 870 nM-

Structural analyses reveal that this compound binds competitively to the folate-binding pocket of SHMT, displacing 5-formyl-THF and disrupting 1C unit transfer . Its biphenyl and hydroxyl groups form critical interactions with conserved residues (e.g., Tyr105 in E. faecium SHMT), enhancing binding affinity .

Metabolic Disruption in Cancer Cells

This compound depletes nucleotide pools and glutathione in diffuse large B-cell lymphoma (DLBCL) and other cancer models:

Metabolic Effect Observation Source
Purine intermediate accumulationAICAR, SAICAR (↑ 5–10 fold)
Nucleotide triphosphate depletiondTTP, ATP, GTP (↓ 50–80%)
Glutathione reduction↓ 40–60% in DLBCL cells

Formate supplementation rescues 1C metabolism in T-cell leukemia (e.g., Jurkat) but fails in DLBCL due to glycine auxotrophy . This highlights cell-type-specific dependencies on SHMT for glycine synthesis.

Structural and Kinetic Interactions

Crystallography and NMR studies elucidate this compound’s binding mode:

  • Binding Site: Occupies the PLP (pyridoxal 5'-phosphate) cofactor pocket, forming hydrogen bonds with Asp230 and Tyr105 .

  • Enantioselectivity: (+)-enantiomer shows 100–1,000× greater potency than (−)-SHIN1 .

  • Kinetics: Competitive inhibition with Kᵢ = 1.2 nM for SHMT1 .

Pharmacological Synergy and Limitations

  • Synergy with Antifolates: Combines with methotrexate (MTX) to amplify 1C metabolism blockade .

  • Microsomal Instability: Rapid degradation in liver microsomes limits in vivo utility .

  • Species Specificity: Biphasic melting curves observed with E. coli SHMT suggest divergent binding mechanisms .

Key Research Findings

  • Glycine Limitation: DLBCL cells rely on SHMT-derived glycine for purine synthesis, explaining formate’s failure to rescue growth .

  • Antibacterial Selectivity: Activity against E. faecium but not E. coli correlates with SHMT loop structural variability .

  • Therapeutic Potential: SHMT inhibition sensitizes cancer cells to nucleoside analogues and antifolates .

Applications De Recherche Scientifique

Case Studies and Findings

  • Sensitivity in Cancer Cell Lines : A study screened nearly 300 human cancer cell lines, revealing a median IC50 of 4 µM for (+)-SHIN1. Notably, B-cell lymphoma cells demonstrated heightened sensitivity, particularly Burkitt’s lymphoma and diffuse large B-cell lymphoma (DLBCL) cells, which were significantly affected by SHMT inhibition .
  • Growth Suppression : In Rh30 rhabdomyosarcoma cells, treatment with this compound resulted in a dose-dependent growth suppression. The IC50 values were calculated using real-time growth assays, confirming the efficacy of the compound against these cell lines .
  • Rescue Experiments : The addition of formate was shown to rescue some cell lines from the antigrowth effects of this compound, indicating that glycine depletion is a critical factor in its mechanism .

Targeting Bacterial Infections

Recent research has identified this compound as a potent antibacterial agent against Enterococcus faecium. The compound demonstrates bacteriostatic properties with an effective concentration (EC50) as low as 101110^{-11} M .

Case Studies and Findings

  • Synergistic Effects : Studies have shown that this compound can synergistically enhance the antibacterial activity of other nucleoside analogues, suggesting its potential use in combination therapies for treating bacterial infections .
  • Resistance Mechanisms : Research indicates that excess deoxythymidine can reduce the effectiveness of this compound, highlighting the importance of understanding bacterial resistance mechanisms when developing therapeutic strategies .

Potential in Viral and Parasitic Infections

While most studies have focused on cancer and bacterial applications, there is emerging evidence that SHMT inhibitors like this compound may also hold promise against viral and parasitic infections. The inhibition of SHMT could disrupt the metabolic processes that these pathogens rely on for survival and replication.

Data Summary Table

Application AreaKey FindingsReferences
Cancer TherapyMedian IC50 of 4 µM; effective against B-cell lymphomas
AntibacterialEC50 of 101110^{-11} M against E. faecium; enhances nucleoside analogues
Viral/ParasiticPotential disruption of metabolic processes; further research needed

Mécanisme D'action

The mechanism of action of (+)-SHIN1 involves its interaction with specific molecular targets and pathways. The compound binds to receptors or enzymes, modulating their activity and triggering downstream effects. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .

Comparaison Avec Des Composés Similaires

(+)-SHIN1 peut être comparé à d'autres composés similaires pour mettre en évidence son caractère unique. Parmi les composés similaires, citons :

Activité Biologique

(+)-SHIN1 is a potent inhibitor of serine hydroxymethyltransferase (SHMT), an enzyme involved in one-carbon metabolism, which plays a crucial role in various biological processes including nucleotide synthesis and cellular metabolism. This article explores the biological activity of this compound, focusing on its antibacterial properties, effects on cancer cells, and potential therapeutic applications.

Inhibition of SHMT

This compound functions primarily by inhibiting SHMT, which catalyzes the conversion of serine to glycine while generating methylene-tetrahydrofolate. This inhibition disrupts one-carbon metabolism, leading to significant metabolic alterations within cells. The binding affinity of this compound to SHMT is enhanced in the presence of serine, which stabilizes the enzyme's structure, thereby increasing the effectiveness of the inhibitor .

Efficacy Against Enterococcus faecium

Research indicates that this compound exhibits remarkable antibacterial activity against Enterococcus faecium, with a 50% effective concentration (EC50) of approximately 1011M10^{-11}\,\text{M}. This compound acts bacteriostatically rather than bactericidally, meaning it inhibits bacterial growth without killing the bacteria directly. The mechanism involves interference with thymidine synthesis by blocking the supply of one-carbon units necessary for nucleotide biosynthesis .

Synergistic Effects

Additionally, this compound has been shown to enhance the antibacterial effects of nucleoside analogues. This synergistic interaction suggests that combining this compound with other antibacterial agents could improve therapeutic outcomes against resistant bacterial strains .

Induction of Apoptosis

In cancer research, this compound has demonstrated significant antiproliferative effects across various human cancer cell lines. For instance, in studies involving T-cell acute lymphoblastic leukemia (T-ALL), treatment with this compound resulted in cell cycle arrest and increased apoptosis through reactive oxygen species (ROS) generation. Specifically, it was noted that treatment led to a substantial decrease in intracellular glucose levels and altered metabolic profiles indicative of reduced glycolytic activity .

Case Study: T-ALL Cell Lines

In a notable case study involving T-ALL cell lines, the administration of this compound resulted in:

  • Cell Proliferation Inhibition : Significant reduction in cell proliferation was observed at concentrations as low as 90 nM.
  • Metabolic Profiling : Metabolomic analyses revealed decreased levels of purine biosynthesis intermediates and alterations in nucleotide levels consistent with SHMT inhibition .

Table 1: Summary of Biological Activities of this compound

Activity TypeObserved EffectEC50 Value
AntibacterialInhibition of E. faecium growth1011M10^{-11}\,\text{M}
Cancer Cell ProliferationInduction of apoptosis and cell cycle arrest90 nM
Synergistic ActivityEnhanced efficacy with nucleoside analoguesN/A

Propriétés

IUPAC Name

(4S)-6-amino-4-[3-(hydroxymethyl)-5-phenylphenyl]-3-methyl-4-propan-2-yl-2H-pyrano[2,3-c]pyrazole-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O2/c1-14(2)24(20(12-25)22(26)30-23-21(24)15(3)27-28-23)19-10-16(13-29)9-18(11-19)17-7-5-4-6-8-17/h4-11,14,29H,13,26H2,1-3H3,(H,27,28)/t24-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVVOFJZXKJKHTD-DEOSSOPVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NN1)OC(=C(C2(C3=CC(=CC(=C3)C4=CC=CC=C4)CO)C(C)C)C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C(=NN1)OC(=C([C@@]2(C3=CC(=CC(=C3)C4=CC=CC=C4)CO)C(C)C)C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.